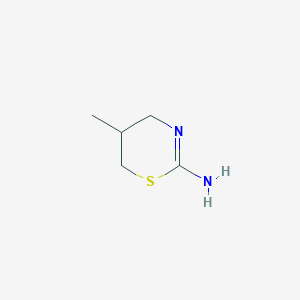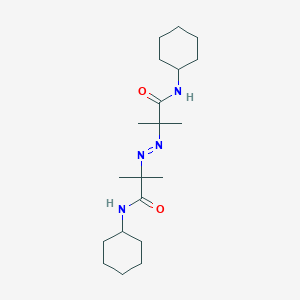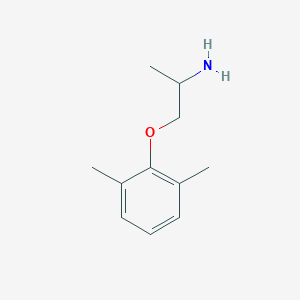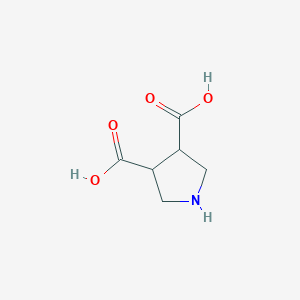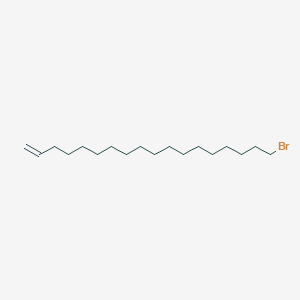
AC-Ile-tyr-gly-glu-phe-NH2
Vue d'ensemble
Description
AC-Ile-tyr-gly-glu-phe-NH2 (AITG) is an amino acid peptide composed of nine amino acids. It is a component of the myelin sheath, a protective layer of tissue that surrounds nerve cells and helps them to send signals to other cells. AITG has been studied extensively as a potential therapeutic agent for various neurological disorders, including multiple sclerosis, Alzheimer’s disease, and Parkinson’s disease.
Applications De Recherche Scientifique
Détection et identification en temps réel des acides aminés
Le peptide peut être utilisé pour la détection et l'identification en temps réel des acides aminés, ce qui est crucial pour de nombreuses applications biologiques . Un nanopore de porine A de Mycobacterium smegmatis (MspA) fonctionnalisé par le cuivre(II) avec la substitution N91H, combiné à un algorithme d'apprentissage automatique, permet l'identification directe des 20 acides aminés protéinogènes .
Applications en nanomédecine
Les molécules basées sur le motif Phe-Phe, telles que "AC-Ile-tyr-gly-glu-phe-NH2", ont trouvé un éventail d'applications en nanomédecine . Ces applications vont de la délivrance de médicaments et des biomatériaux aux nouveaux paradigmes thérapeutiques .
Auto-assemblage des peptides
Le peptide peut être utilisé dans l'auto-assemblage de petits peptides et de leurs analogues en nanostructures et en hydrogels . Ce processus d'auto-assemblage est crucial pour le développement de diverses applications nanomédicales .
Modifications post-traductionnelles (MPT)
Le peptide peut être utilisé dans des analyses en temps réel de deux modifications post-traductionnelles (MPT) représentatives, un acide aminé non naturel et dix peptides synthétiques en utilisant des exopeptidases . Cela inclut des peptides cliniquement pertinents associés à la maladie d'Alzheimer et aux néoantigènes du cancer .
Séquençage des peptides
Le peptide peut être utilisé dans le séquençage des peptides. La stratégie distingue avec succès les peptides avec une seule différence d'acide aminé de l'hydrolysat et offre la possibilité de déduire la séquence peptidique .
Gélateurs de faible poids moléculaire
Le peptide peut être utilisé dans le développement de gélateurs de faible poids moléculaire
Mécanisme D'action
Target of Action
AC-Ile-Tyr-Gly-Glu-Phe-NH2, also known as p60c-src Substrate II, is a small peptide substrate for the protein tyrosine kinase pp60c-src . The pp60c-src is a non-receptor tyrosine kinase involved in various cellular processes, including cell growth, differentiation, migration, and immune response.
Mode of Action
The peptide interacts with the pp60c-src kinase by binding to its active site. This interaction triggers the kinase’s enzymatic activity, leading to the phosphorylation of tyrosine residues within the peptide . This phosphorylation event can then trigger downstream signaling pathways within the cell.
Pharmacokinetics
Peptides are generally well-absorbed but can be rapidly metabolized and excreted, potentially limiting their bioavailability .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These might include the presence of other signaling molecules, the cellular context, and the physical and chemical conditions (e.g., temperature, pH). For instance, the presence of other signaling molecules might modulate the peptide’s interaction with pp60c-src, while extreme pH or temperature conditions might affect the peptide’s stability .
Propriétés
IUPAC Name |
(4S)-4-[[2-[[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-5-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H44N6O9/c1-4-19(2)29(36-20(3)40)33(48)39-26(17-22-10-12-23(41)13-11-22)31(46)35-18-27(42)37-24(14-15-28(43)44)32(47)38-25(30(34)45)16-21-8-6-5-7-9-21/h5-13,19,24-26,29,41H,4,14-18H2,1-3H3,(H2,34,45)(H,35,46)(H,36,40)(H,37,42)(H,38,47)(H,39,48)(H,43,44)/t19-,24-,25-,26-,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPPBQMEFADOEU-QAXPSLGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H44N6O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
668.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Ac-Ile-Tyr-Gly-Glu-Phe-NH2's kinetic parameters in the context of inhibitor development?
A2: The research highlighted that this compound exhibits a Km of 368 µM and a Vmax of 1.02 µmol/min/mg for pp60c-src. [] These kinetic parameters are essential for inhibitor development because they provide a benchmark for comparing the binding affinity and phosphorylation rates of potential inhibitors. A successful inhibitor would ideally exhibit a lower Km (stronger binding) and/or a lower Vmax (slower phosphorylation rate) than the natural substrate, indicating effective competition for the enzyme's active site and inhibition of its activity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methylhexahydro-6H-pyrrolo[2,1-c][1,4]oxazin-6-one](/img/structure/B70237.png)
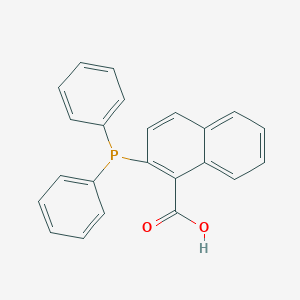

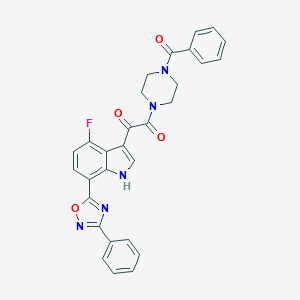
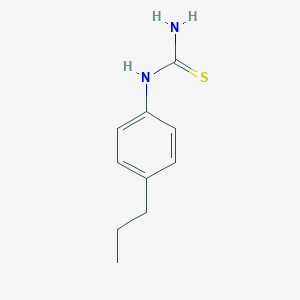
![Cyclopropanecarboxylic acid, 1-[(2-amino-1-oxopropyl)amino]-, ethyl ester, (S)-(9CI)](/img/structure/B70247.png)


